molecular formula C7H8N4S B008651 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine CAS No. 19786-56-2

4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine

Cat. No. B008651
CAS RN: 19786-56-2
M. Wt: 180.23 g/mol
InChI Key: IWRWDRZDFILWMR-UHFFFAOYSA-N
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Description

4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine is a chemical compound with the CAS Number: 19786-56-2 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 4-hydrazineyl-5-methyl-7H-7lambda3-thieno[2,3-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine consists of a total of 21 bonds. There are 13 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 N hydrazine, 1 Thiophene, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine include a molecular weight of 181.24 . The compound should be stored at a temperature of 28 C .

Scientific Research Applications

Chemical Properties

“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” is a chemical compound with the CAS Number: 19786-56-2 . It has a molecular weight of 180.23 . The IUPAC name for this compound is 4-hydrazino-5-methylthieno[2,3-d]pyrimidine .

Synthesis

The synthesis of “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” involves an initial treatment of 2-amino-4,5-dimethylthiophene-3-carbonitrile with formic acid, which is then chlorinated with thionyl chloride and hydrazinated with hydrazine hydrate .

Antimicrobial Activity

“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” has been found to have antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial drugs.

Anticancer Activity

Some compounds similar to “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine”, such as pyrimido[5,4-e][1,2,4]triazines, have been found to have anticancer activity . This suggests that “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” could also have potential anticancer properties.

Role in the Synthesis of Other Compounds

“4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” can be used in the synthesis of other compounds. For example, it can react with formic acid, acetic anhydrate, benzaldehyde, p-hydroxybenzaldehyde, p-toluayldehyde, p-nitrobenzaldehyde and p-chlorobenzaldehyde to give thienotriazolopyrimidines and thienopyrimidines .

Potential Analgesic Activity

Compounds linked to a pyrimidine ring, such as thienopyrimidine, play an important role as potent analgesics . This suggests that “4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine” could potentially be used in the development of new analgesic drugs.

Safety and Hazards

The safety data sheet (SDS) for 4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine can be found online . It’s important to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to wash thoroughly after handling .

properties

IUPAC Name

(5-methylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-12-7-5(4)6(11-8)9-3-10-7/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRWDRZDFILWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380593
Record name 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19786-56-2
Record name 4-Hydrazinyl-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19786-56-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine

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